2-(己氧基)苯酚

描述

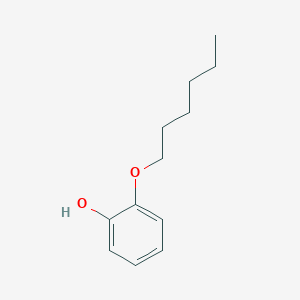

“2-(Hexyloxy)phenol” is a type of phenol derivative. Phenols are a class of organic compounds that contain a benzene ring which is bonded to a hydroxyl group . They exhibit unique physical and chemical properties when compared to alcohol .

Synthesis Analysis

Phenols can be synthesized via substitution reactions . A scalable and green protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

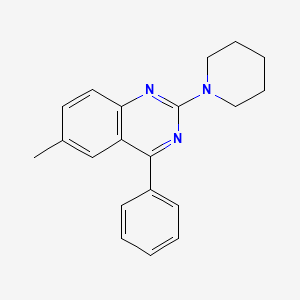

The “2-(Hexyloxy)phenol” molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenols are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present . The solubility of phenol tends to decrease with an increase in the size of the aryl group present .科学研究应用

1. 合成与功能化

- 苯酚的简易合成:苯酚,包括与 2-(己氧基)苯酚相似的结构,可以使用铜(I)催化的串联转化技术合成。此过程涉及 C-S 偶联和 C-H 官能化,表明了为各种应用创造不同酚类化合物潜力的可能性 (徐等人,2010)。

2. 苯酚化合物在工业应用中

- 液晶化合物:某些苯酚化合物形成液晶相,用于显示技术和材料科学。例如,具有与 2-(己氧基)苯酚相似的结构的羟基取代的三联苯酯表现出柱状液晶相 (Boden 等人,2001)。

3. 生物和健康应用

- 抗氧化特性:苯酚化合物以其抗氧化特性而闻名。它们在植物生理学、人类饮食中发挥着重要作用,并且可能具有促进健康的益处。这表明 2-(己氧基)苯酚可能具有类似的应用 (Balasundram 等人,2006)。

- 治疗传递和生物医学应用:含有多酚的纳米颗粒,可能包括 2-(己氧基)苯酚的衍生物,由于其抗氧化和抗癌活性,在生物成像、治疗递送和其他生物医学应用中显示出前景 (郭等人,2021)。

4. 苯酚化合物在植物防御中

- 在植物相互作用中的作用:包括与 2-(己氧基)苯酚相似的结构的酚类物质在植物对病原体的防御和植物-微生物相互作用中发挥着至关重要的作用。它们参与木质素和色素的生物合成,为植物提供结构完整性 (Bhattacharya 等人,2010)。

作用机制

Target of Action

As a phenolic compound, it may interact with various proteins and enzymes in the body, similar to other phenols .

Mode of Action

Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . This suggests that 2-(Hexyloxy)phenol might interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure .

Biochemical Pathways

They are synthesized via the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Polyphenols, a class of compounds that includes 2-(hexyloxy)phenol, are known to undergo multiple biotransformations after ingestion, yielding metabolites of different biological properties . These transformations occur primarily in the gastrointestinal tract and the liver, involving metabolic reactions such as hydrolysis, glucuronidation, methylation, C-C bond cleavage, and ring opening .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . Therefore, it is possible that 2-(Hexyloxy)phenol may have similar effects.

Action Environment

The action of 2-(Hexyloxy)phenol, like other phenolic compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds that can interact with 2-(Hexyloxy)phenol

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name |

2-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497131 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexyloxy)phenol | |

CAS RN |

31189-03-4 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)

![5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3051047.png)

![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)

![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)

![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)